Product packaging for 3-Hydroxy-3-methyloxindole(Cat. No.:CAS No. 3040-34-4)

3-Hydroxy-3-methyloxindole

Cat. No.: B1219110
CAS No.: 3040-34-4
M. Wt: 163.17 g/mol
InChI Key: XCHBYBKNFIOSBB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyloxindole (CAS 3040-34-4) is an oxindole derivative with the molecular formula C9H9NO2. It is a significant metabolite in the study of the pneumotoxic compound 3-methylindole (3MI), formed through metabolic oxidation by cytochrome P-450 monooxygenases . Research has identified it as the major urinary metabolite of 3MI in mice, serving as a key biomarker for studying metabolic activation pathways and species-specific susceptibility to lung damage . Its presence has also been confirmed in the metabolism of 3MI in other species, including pigs and humans . Beyond mammalian metabolic studies, this compound has been isolated from natural sources, including the edible mushroom Pleurotus ostreatus , where it demonstrated inhibitory activity against various plant pathogenic microorganisms, suggesting potential applications in agricultural research . This compound is recognized for its role in helping researchers understand the bioactivation of pneumotoxins and explore its potential as a scaffold in medicinal and agrochemical discovery . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1219110 3-Hydroxy-3-methyloxindole CAS No. 3040-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methyl-1H-indol-2-one
Source PubChem
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InChI

InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHBYBKNFIOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863086
Record name 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Methyldioxyindole
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CAS No.

3040-34-4
Record name 3-Hydroxy-3-methyloxindole
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Record name 3-Hydroxy-3-methyloxindole
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Record name 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
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Record name 3-hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for 3 Hydroxy 3 Methyloxindole and Its Derivatives

Classical and Modern Synthetic Approaches to the Oxindole (B195798) Core

The oxindole skeleton is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds. uevora.ptnih.gov Its synthesis has been a subject of intense research, leading to a variety of classical and modern methods for its construction. Isatin (B1672199), in particular, serves as a versatile and common starting point for generating diverse oxindole-based molecular libraries. uevora.ptresearchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, prized for their efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the construction of complex molecules like oxindoles in a single step from three or more reactants, generating structural diversity. nih.govnih.gov Isatin is an ideal substrate for MCRs due to the reactivity of its C3-carbonyl group, enabling a wide array of chemical transformations. uevora.pt

A prominent application of MCRs in this context is the synthesis of spirooxindoles, a class of compounds with significant biological activity. uevora.pt One common MCR strategy involves the 1,3-dipolar cycloaddition of azomethine ylides. These ylides can be generated in situ from the condensation of isatins with α-amino acids (such as proline or sarcosine) or benzylamine. uevora.ptmdpi.com The subsequent reaction of the azomethine ylide with a suitable dipolarophile, like an electron-deficient alkene, leads to the formation of complex spiropyrrolidine-oxindole frameworks. uevora.pt The choice of amino acid and dipolarophile allows for the creation of a wide variety of structurally distinct spirooxindoles with high regio- and diastereoselectivity. mdpi.com

Table 1: Examples of Isatin-Based Multicomponent Reactions

Reactants Key Transformation Product Type Reference
Isatin, Proline derivatives, Chalcones 1,3-Dipolar Cycloaddition Spiropyrrolidine-oxindole uevora.pt
Isatins, Sarcosine, 3-nitro-2-(trifluoromethyl)-2H-chromenes 1,3-Dipolar Cycloaddition Spiro[chromeno[3,4-c]pyrrolidine-3,30-oxindoles] mdpi.com

The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming process used to introduce substituents onto aromatic rings. nih.gov This reaction has been adapted for the synthesis of 3-substituted oxindoles, particularly 3-aryl and 3,3-diaryl oxindoles. nih.govresearchgate.net In these reactions, the isatin C3-carbonyl group is activated by a Lewis acid, generating an electrophilic intermediate that reacts with an electron-rich aromatic compound (arene). nih.govrsc.org

Modern variations of this reaction have expanded its scope and efficiency. For instance, a two-step, one-pot procedure has been developed where isatin is first converted to an electrophilic alkylating agent, diethyl (2-oxoindolin-3-yl) phosphate, which then undergoes a Friedel-Crafts alkylation with various arenes. acs.org This method, enhanced by the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent, allows for the arylation of even less electron-rich arenes like benzene (B151609). researchgate.netacs.org Another approach involves the direct, Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich aromatics like other 2-oxindoles with 3-hydroxy-2-oxindoles, yielding dimeric oxindoles with a C-3/C-5′ linkage. rsc.org Dabco-based ionic liquids have also been employed as recyclable catalysts for the efficient synthesis of 3-indolyl-3-hydroxy oxindoles in water, showcasing an environmentally benign methodology. rsc.org

The aldol (B89426) reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly effective for synthesizing 3-substituted-3-hydroxy-2-oxindoles. beilstein-journals.orgmdpi.com This strategy involves the reaction of an isatin (acting as the electrophile) with a ketone or another enolizable carbonyl compound (acting as the nucleophile). beilstein-journals.org The reaction directly installs both a hydroxyl group and a new carbon substituent at the C3 position, creating a chiral quaternary center. mdpi.com

Significant progress has been made in developing asymmetric versions of this reaction using organocatalysis. beilstein-journals.org Various catalysts, including amino acids and their derivatives, have proven effective. For example, arginine can catalyze the aldol reaction between isatins and α,β-unsaturated ketones, affording the desired 3-hydroxyoxindoles in high yields (up to 99%). nih.govresearchgate.net Similarly, phenylalanine lithium salt and diamine-based catalysts have been successfully used for the asymmetric aldol reaction of isatins with ketones like acetone (B3395972) and cyclohexanone, often proceeding with high enantioselectivity in aqueous media. beilstein-journals.org The development of these catalytic systems provides facile access to enantioenriched 3-hydroxyoxindoles, which are valuable precursors for biologically active molecules. beilstein-journals.orgmdpi.com

Table 2: Catalysts in Aldol Reactions for 3-Substituted-3-hydroxy-2-oxindoles

Isatin Reactant Carbonyl Reactant Catalyst Yield Enantiomeric Excess (ee) Reference
Isatins Ketones Phenylalanine lithium salt 73-97% 66-90% beilstein-journals.org
Isatins Cyclohexanone/Acetone Diamine catalyst (1 mol%) Excellent High beilstein-journals.org
Isatins α,β-Unsaturated ketones Arginine (10 mol%) up to 99% N/A nih.govresearchgate.net

Friedel-Crafts Type Reactions Leading to Oxindoles

Specific Synthesis of 3-Hydroxy-3-methyloxindole

The synthesis of the specific target compound, this compound, can be achieved through several routes, primarily involving either the direct functionalization of a pre-existing oxindole core or the oxidative transformation of an indole (B1671886) precursor.

The direct installation of a hydroxyl group at the C3 position of 3-methyloxindole (B30408) is a straightforward synthetic approach. 3-Methyl-2-oxindole is a known reactant for the preparation of 3-hydroxy-3-methyl-2-oxindole. sigmaaldrich.com This transformation can be accomplished through oxidation. For example, the aerial oxidation of related 2-ethoxy-3-methylindoles readily yields the corresponding 3-hydroxy compound, suggesting that the 3-position of the 3-methyl-substituted indolenine tautomer is susceptible to direct hydroxylation. rsc.org In biological systems, the enzyme CYP2A13, a cytochrome P450 isoform, has been shown to metabolize 3-methyloxindole (MOI) to this compound, confirming the feasibility of this oxidative hydroxylation. nih.gov

A common and well-documented pathway to this compound is through the oxidation of its precursor, 3-methylindole (B30407) (also known as skatole). researchgate.netnih.gov This process is a key step in the metabolism of 3-methylindole in mammals, which is carried out by hepatic cytochrome P450 (CYP450) monooxygenase enzymes, particularly CYP2E1 and CYP2A isoforms. researchgate.net The degradation pathway proceeds through an initial hydroxylation reaction that forms 3-methyloxindole, which can be further oxidized to this compound. researchgate.netasm.org

This biotransformation can also be replicated through chemical synthesis. The oxidation of 3-methylindole using various oxidizing agents can yield 3-methyloxindole, which can then be further functionalized. An alternative synthetic confirmation involves the methylation of isatin, which also leads to the formation of this compound, demonstrating a different precursor functionalization strategy. nih.gov

Stereoselective and Enantioselective Approaches

The synthesis of this compound and its derivatives with control over stereochemistry is a important goal in organic synthesis, due to the diverse biological activities exhibited by these chiral molecules. beilstein-journals.org Both asymmetric catalysis and chiral auxiliary-based methods have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Catalysis (Organocatalysis, Transition Metal Catalysis)

Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes, has emerged as a powerful tool for the enantioselective synthesis of 3-hydroxy-3-methyloxindoles. beilstein-journals.orgrsc.org These methods often involve the direct addition of nucleophiles to isatins, where the catalyst orchestrates the stereochemical outcome.

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas and quinidine (B1679956) derivatives, have been successfully employed in the synthesis of chiral 3-hydroxyoxindoles. beilstein-journals.org For instance, a bifunctional thiourea (B124793) catalyst has been used in the vinylogous aldol reaction of allyl ketones with isatins, yielding products with up to 99% enantiomeric excess (ee). beilstein-journals.org Similarly, a quinidine catalyst bearing a 2-aminopyrimidin-4(1H)-one moiety has been developed for the enantioselective aldol reaction of isatins with ketones, achieving up to 94% ee. beilstein-journals.org Phenylalanine lithium salt has also been shown to catalyze the aldol reaction between isatins and ketones with good enantioselectivity (66–90% ee). beilstein-journals.org

Transition Metal Catalysis: A variety of transition metals, including palladium, iridium, ytterbium, and scandium, have been used to catalyze the asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.orgresearchgate.net

Palladium: Chiral pincer palladium(II) complexes have been utilized for the enantioselective allylation of isatins with allyltributyltin, producing 3-allyl-3-hydroxyoxindoles in high yields and moderate to good enantioselectivities (32–86% ee). beilstein-journals.org

Iridium: Cationic iridium complexes paired with chiral ligands have been effective in the asymmetric intramolecular hydroarylation of α-ketoamides, yielding 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity (up to 98% ee). beilstein-journals.org

Ytterbium: Ytterbium(III) triflate (Yb(OTf)₃) in conjunction with a PyBox ligand has been used for the enantioselective decarboxylative addition of β-ketoacids to isatins, affording 3-hydroxyoxindoles in excellent yields and up to 99% ee. beilstein-journals.org

Scandium: Chiral N,N'-dioxide-Sc(OTf)₃ complexes have proven effective in catalyzing the direct asymmetric aldol-type reaction of 3-substituted-2-oxindoles with glyoxal (B1671930) derivatives, yielding products with excellent diastereo- and enantioselectivities (up to 99:1 dr and >99% ee). researchgate.net

Table 1: Asymmetric Catalysis for the Synthesis of 3-Hydroxyoxindole Derivatives

Catalyst System Reaction Type Substrates Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Chiral CNN Pincer Pd(II) Complex Allylation Isatins, Allyltributyltin 89-98 32-86 N/A beilstein-journals.org
Ir(cod)₂ / Chiral Ligand Intramolecular Hydroarylation α-Ketoamides N/A up to 98 N/A beilstein-journals.org
Yb(OTf)₃ / PyBox Decarboxylative Aldol Addition Isatins, β-Ketoacids up to 98 up to 99 N/A beilstein-journals.org
Bifunctional Thiourea Vinylogous Aldol Reaction Isatins, Allyl Ketones up to 95 up to 99 N/A beilstein-journals.org
Quinidine Derivative Aldol Reaction Isatins, Ketones up to 92 up to 94 N/A beilstein-journals.org
Phenylalanine Lithium Salt Aldol Reaction Isatins, Ketones 73-97 66-90 N/A beilstein-journals.org
Chiral N,N'-dioxide-Sc(OTf)₃ Aldol-type Reaction 3-Substituted-2-oxindoles, Glyoxal derivatives up to 93 >99 99:1 researchgate.net
Chiral Auxiliary-Based Methods

Chiral auxiliary-based strategies provide an alternative approach to stereoselective synthesis. wikipedia.orgrsc.org In this methodology, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org

One notable example involves the use of axially chiral N-aryl oxindoles. nii.ac.jp The axial chirality of the N-aryl group directs diastereoselective transformations, including nucleophilic additions, alkylations, and cycloadditions, at the C3 position with high diastereoselectivities (up to >95:5). nii.ac.jp The chiral auxiliary can then be removed under mild conditions. nii.ac.jp For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. The subsequent deprotonation and reaction with an electrophile, like an alkyl halide, occurs with high stereocontrol directed by the auxiliary's methyl group. wikipedia.org Evans' oxazolidinone auxiliaries are also widely used, particularly in stereoselective aldol reactions, to create contiguous stereocenters. wikipedia.org While this approach is powerful for divergent synthesis, the development of catalytic methods is often preferred to avoid the additional steps of attaching and removing the auxiliary. nii.ac.jptaltech.ee

Table 2: Chiral Auxiliary-Based Synthesis

Chiral Auxiliary Reaction Type Diastereoselectivity (dr) Reference
Axially Chiral N-aryl Group Nucleophilic addition, Alkylation, Cycloaddition up to >95:5 nii.ac.jp
Pseudoephedrine Alkylation High (product is syn to methyl and anti to hydroxyl) wikipedia.org
Oxazolidinone Aldol Reaction High (establishes two contiguous stereocenters) wikipedia.org

Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile platform for further chemical modifications, particularly at the C3 position. These functionalization strategies enable the synthesis of a diverse range of complex molecules, including spirooxindoles.

Carbon-Carbon Bond-Forming Reactions at C3 Position

The quaternary carbon at the C3 position of this compound and its derivatives is a key site for introducing new carbon-based substituents. scielo.brresearchgate.net This is often achieved by generating a reactive intermediate, such as a carbocation or an enolate, at this position. researchgate.netsci-hub.se

Direct alkylation and arylation at the C3 position are fundamental transformations for building molecular complexity. rsc.org These reactions typically proceed through the substitution of the C3-hydroxyl group.

Alkylation: Deacylative alkylation provides a route to 3,3-disubstituted oxindoles. scielo.brscielo.br For example, 3-acetyl-2-oxindoles can be monoalkylated using an alkyl halide and a base like Triton B. Subsequent deacylative alkylation with another electrophile can then install a second, different alkyl group. researchgate.net Palladium-catalyzed deacylative allylation using allylic alcohols has also been reported. researchgate.net

Arylation: Friedel-Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich aromatic and heteroaromatic compounds is a powerful method for introducing aryl groups at the C3 position. beilstein-journals.orgsci-hub.se This reaction is often catalyzed by Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) or Brønsted acids (e.g., p-TsOH). beilstein-journals.orgsci-hub.se The reaction is believed to proceed via the formation of a carbocation intermediate at the C3 position, which is then attacked by the aromatic nucleophile. sci-hub.se This method allows for the synthesis of unsymmetrical 3,3-diaryloxindoles and 3-alkyl-3-aryloxindoles. sci-hub.se

Table 3: C3-Alkylation and Arylation Reactions

Reaction Type Reagents Catalyst/Conditions Product Type Reference
Deacylative Alkylation Alkyl Halides Triton B 3,3-Dialkyloxindoles scielo.brresearchgate.net
Deacylative Allylation Allylic Alcohols Pd(OAc)₂, dppp, LiOtBu 3-Allyl-3-alkyloxindoles researchgate.net
Friedel-Crafts Alkylation Phenols, Anisole (B1667542), Furan (B31954), Indole Sc(OTf)₃, In(OTf)₃, Zn(OTf)₂, FeCl₃ 3-Aryl-3-alkyloxindoles beilstein-journals.org
Friedel-Crafts Alkylation Aromatic/Heteroaromatic Compounds Hg(ClO₄)₂·3H₂O or p-TsOH Unsymmetrical 3,3-Diaryloxindoles, 3-Alkyl-3-aryloxindoles sci-hub.se

Cycloaddition reactions are a highly effective strategy for constructing spirooxindoles, where the C3 atom of the oxindole core becomes the spirocenter. rsc.orgnih.gov These reactions involve the combination of a 3-substituted oxindole derivative with a suitable reaction partner to form a new ring fused at the C3 position.

A common approach involves the use of 3-methyleneindolinones (exocyclic methylene (B1212753) oxindoles) as the key precursor. These compounds can participate in various cycloaddition reactions, including [3+2], [4+2], and [2+1] cycloadditions, to generate a wide array of spirocyclic systems. nih.gov

[3+2] Cycloaddition: This is one of the most widely used methods for synthesizing five-membered spiro-heterocycles. rsc.org For instance, the reaction of isatin-derived azomethine ylides with various dipolarophiles leads to the formation of spiro[pyrrolidin-3,3′-oxindoles]. rsc.orgmdpi.com These reactions can be catalyzed by metal complexes or organocatalysts to achieve high stereoselectivity. rsc.org

[2+1] Cycloaddition: This reaction is used to form three-membered spiro-rings, such as spirocyclopropyl oxindoles. These can be synthesized via the reaction of 3-ylideneoxindoles with diazo compounds, often catalyzed by rhodium or gold complexes. rsc.org

Intramolecular Cycloadditions: Spirooxindoles can also be formed through intramolecular reactions. For example, an intramolecular C-H arylation of a cyclopropane (B1198618) tethered to the oxindole nitrogen, catalyzed by Pd(OAc)₂, can yield 3,3'-spirocyclopropyl spirooxindoles. rsc.org Similarly, a ruthenium-catalyzed ring-closing metathesis of a diallylated oxindole derivative can produce a spirocyclopentene oxindole. scielo.br

Table 4: Cycloaddition Reactions for Spirooxindole Synthesis

Cycloaddition Type Oxindole Precursor Reaction Partner Catalyst/Conditions Spirocycle Formed Reference
[3+2] Cycloaddition Isatin-derived Azomethine Ylide Alkenes/Alkynes Metal or Organocatalyst Spiro-pyrrolidine rsc.org
[2+1] Cycloaddition 3-Ylideneoxindole Diazo compounds Rh or Au catalyst Spiro-cyclopropane rsc.org
Intramolecular C-H Arylation N-cyclopropylmethyl Oxindole --- Pd(OAc)₂, PCy₃, K₂CO₃ Spiro-cyclopropane rsc.org
Ring-Closing Metathesis 3,3-Diallyloxindole --- 2nd Gen. Grubbs' Catalyst Spiro-cyclopentene scielo.br
Alkylation and Arylation Reactions

Modifications of the Nitrogen Atom (N-Substitution)

The functionalization of the nitrogen atom in the oxindole scaffold is a key strategy for modulating the pharmacological properties of the resulting molecules. N-substitution of this compound derivatives can be achieved through various alkylation and arylation methods.

N-alkylation is commonly performed using alkyl halides in the presence of a base. For instance, the reaction of an N-unprotected oxindole with an alkyl halide can be directed towards N-alkylation under specific conditions, although competitive C-alkylation at the C3 position is a common challenge. mdpi.com The choice of base and solvent system is crucial for achieving regioselectivity. A copper-catalyzed metallaphotoredox system has been developed for the N-alkylation of various nitrogen-containing heterocycles, including oxindoles, with a broad range of alkyl halides, demonstrating high efficiency for various substrates. nih.gov

N-arylation of oxindoles is often accomplished using Ullmann-type or Buchwald-Hartwig amination reactions. Copper-catalyzed N-arylation of indoles with aryl halides has been shown to be effective, with ligands such as N,N'-dimethylethylenediamine (DMEDA) promoting the reaction. rhhz.netorganic-chemistry.org Palladium catalysis has also been employed for the N-arylation of indoles with various aryl halides, including chlorides, bromides, and iodides. organic-chemistry.org For oxindoles specifically, catalyst systems can be tuned to selectively favor N-arylation over C-arylation. nih.gov

The following table summarizes representative examples of N-substitution reactions on oxindole scaffolds.

Oxindole SubstrateReagentCatalyst/BaseSolventProductYield (%)Reference
OxindoleBenzyl (B1604629) chlorideNaOHNot specifiedN-BenzyloxindoleVariable mdpi.com
OxindoleCyclobutyl bromideCuI / Ir(dF(CF3)ppy)2(dtbbpy)PF6 / (TMS)3SiHDCEN-Cyclobutyloxindole87 nih.gov
2-PhenylindoleIodobenzeneCuI / DMEDA / K3PO4TolueneN-Phenyl-2-phenylindole95 rhhz.net
IndoleBromobenzenePd2(dba)3 / t-Bu3PNaOt-BuN-Phenylindole90 organic-chemistry.org

Diversification via Side Chain Functionalization

Functionalization of the side chain at the C3 position of the oxindole ring is a powerful tool for creating structural diversity. Starting from this compound, the hydroxyl group can be a handle for further transformations. However, much of the literature focuses on the functionalization of a pre-existing substituent at C3 or the direct introduction of a functionalized side chain.

For instance, deacylative alkylation of N-methyl-3-acetyl-2-oxindole allows for the introduction of various alkyl groups at the C3 position. scielo.brscielo.brresearchgate.net This method involves a sequential one-pot process where an initial alkylation is followed by a deacylative second alkylation. scielo.brscielo.br Another approach involves the reaction of arenesulfonyl indoles with nucleophiles like Grignard reagents or enol ethers to introduce functionalized side chains at the C3 position. rsc.org The sulfonyl group acts as a leaving group, facilitating the introduction of the new substituent. rsc.org

Electrochemical methods have also emerged for the C-H functionalization of 3-substituted oxindoles, allowing for the introduction of alkoxy groups. acs.org This "umpolung" strategy effectively reverses the polarity at the C3 position, enabling nucleophilic attack by alcohols. acs.org Furthermore, 3-halooxindoles can be functionalized through the addition of sulfinate salts to generate 3-sulfonylated 3,3-disubstituted oxindoles. bohrium.com

The table below provides examples of side chain functionalization reactions on oxindole derivatives.

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
N-Methyl-3-acetyl-2-oxindoleMethyl iodide, Triton BTHF, rtN-Methyl-3-acetyl-3-methyloxindoleVariable scielo.brscielo.br
N-ArenesulfonylindoleAllyltributyltin, EtAlCl2CH2Cl2, -78 °C to rt3-Allylindole46-86 rsc.org
3-MethyloxindoleEthanolElectrochemical, KI, NaHCO33-Ethoxy-3-methyloxindoleGood acs.org
3-Benzyl-3-bromooxindoleSodium p-toluenesulfinate, K3PO4CH3CN, rt3-Benzyl-3-(p-tolylsulfonyl)oxindole~100 bohrium.com

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve efficiency. Key strategies include the use of catalyst-free reactions and high atom economy processes.

Catalyst-Free Reactions

Developing synthetic methods that proceed without a catalyst is highly desirable as it simplifies purification, reduces costs, and avoids the use of potentially toxic metals. The synthesis of 3-hydroxy-3-substituted oxindoles has been achieved under catalyst-free conditions, often using environmentally benign solvents like water.

The reaction of isatins with various nucleophiles, such as 1,3-dicarbonyl compounds or indoles, can proceed in water under microwave irradiation or even at room temperature without any added catalyst to afford 3-hydroxy-3-substituted oxindoles in good yields. rsc.orgdoi.orgresearchgate.netderpharmachemica.comtandfonline.com These methods are often characterized by simple reaction conditions, good isolated yields, and adherence to green chemistry principles. doi.org For example, a catalyst-free protocol for the synthesis of 3-indolyl-3-hydroxy oxindoles has been developed using visible light in water at room temperature. researchgate.net

The table below highlights several catalyst-free approaches to 3-hydroxy-2-oxindole scaffolds.

ReactantsConditionsProduct TypeYield (%)Reference
Isatin, Thiazolidinedione/OxindoleWater, rt3-(Thiazolidinedione/Oxindole) substituted-3-hydroxy-2-oxindoleGood rsc.org
Isatin, 1,3-DiketoneWater, Microwave3-Substituted-3-hydroxy-2-oxindoleGood to Moderate doi.org
Isatin, IndoleWater, Visible light, rt3-Indolyl-3-hydroxy oxindoleModerate to Good researchgate.net
Isatin, Cyclic enaminoneWater, rtEnaminone attached 3-substituted-3-hydroxy-2-oxindoleHigh tandfonline.com

High Atom Economy Processes (e.g., MCRs, Borrowing Hydrogen)

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) and "borrowing hydrogen" methodologies are excellent examples of high atom economy processes that have been applied to the synthesis of oxindole derivatives.

Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single step to form a product that contains most of the atoms from the reactants. uc.pt Isatin is a versatile substrate for MCRs, leading to a wide variety of structurally diverse oxindole derivatives, including 3,3-disubstituted oxindoles. uc.ptrsc.orgnih.gov For example, an L-proline catalyzed three-component reaction of isatin, malononitrile (B47326), and a ketone can produce 3,3'-disubstituted oxindoles with an all-carbon quaternary center in a highly atom-efficient manner. rsc.orgnih.gov

Borrowing hydrogen (or hydrogen autotransfer) is a powerful strategy where an alcohol is temporarily oxidized by a catalyst to a reactive carbonyl compound, which then participates in a bond-forming reaction. nih.govnih.govkp.dk The catalyst then returns the "borrowed" hydrogen to complete the reaction, with water being the only byproduct. This method allows alcohols to be used as environmentally benign alkylating agents. Iron-catalyzed borrowing hydrogen C3-alkylation of oxindoles with a wide range of alcohols has been reported, providing selective mono-C3-alkylation in good to excellent yields. nih.govnih.govkp.dk

The following table presents examples of high atom economy processes for the synthesis of oxindole derivatives.

ProcessReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
MCRIsatin, Malononitrile, KetoneL-Proline, rt3,3'-Disubstituted oxindoleExcellent rsc.orgnih.gov
Borrowing HydrogenOxindole, Benzyl alcohol(Cyclopentadienone)iron carbonyl complex, K3PO43-Benzyloxindole91 nih.govnih.govkp.dk
Borrowing HydrogenN-Methyloxindole, Benzyl alcohol(Cyclopentadienone)iron carbonyl complex, K3PO4N-Methyl-3-benzyloxindole92 nih.govnih.govkp.dk
MCRIsatin, IndoleFeCl3, Glycerol, 120 °C3,3-Disubstituted oxindoleGood wisdomlib.org

Mechanistic Investigations of 3 Hydroxy 3 Methyloxindole Formation and Reactivity

Biochemical and Enzymatic Reaction Mechanisms

The biotransformation leading to 3-hydroxy-3-methyloxindole is a multi-step process primarily involving cytochrome P450 enzymes and aldehyde oxidase. These enzymatic reactions are crucial for the metabolism of the parent compound, 3-methylindole (B30407) (also known as skatole).

Cytochrome P450-Mediated Oxidation Pathways

The initial and pivotal step in the formation of this compound is the oxidation of 3-methylindole, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. scispace.com Several isoforms, including CYP2E1, CYP2A19, CYP1A1, CYP2C49, and CYP3A, are involved in this process. scispace.com The bioactivation of 3-methylindole by these enzymes leads to the formation of reactive intermediates. researchgate.net Studies with human liver microsomes have confirmed the production of multiple oxidized metabolites, including this compound. rsc.org

The involvement of CYP450 is strongly supported by experiments using stable isotopes. For instance, the incorporation of ¹⁸O from molecular oxygen (¹⁸O₂) into 3-methyloxindole (B30408), a related metabolite, was found to be 91%, which strongly implicates a CYP450-mediated oxygenation mechanism. beilstein-journals.orgbeilstein-journals.org Similarly, the oxygen atom in the hydroxyl group of this compound also originates from molecular oxygen, pointing towards an epoxide precursor formed by CYP450. beilstein-journals.orgbeilstein-journals.org

A key mechanistic pathway in the CYP450-mediated oxidation of 3-methylindole involves the formation of a highly reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate. beilstein-journals.orgbeilstein-journals.orgresearchgate.net While this epoxide is unstable, its existence is indirectly confirmed through the analysis of its downstream metabolites. beilstein-journals.orgbeilstein-journals.org The epoxide can undergo several rearrangements. One possible fate is the opening of the epoxide ring to form 3-hydroxy-3-methylindolenine. researchgate.net The formation of a 3-(glutathione-S-yl)-3-methyloxindole adduct in the presence of glutathione (B108866) further substantiates the existence of the 2,3-epoxy-3-methylindole intermediate in human liver microsomes. rsc.org

Following the formation of the 2,3-epoxide intermediate, a subsequent rearrangement can lead to the formation of 3-methyloxindole. This transformation can occur via a hydride shift, specifically a 1,2-hydride shift, where a hydride ion moves from the C-2 to the C-3 position of the indole (B1671886) ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Isotope labeling studies using [2-²H]-3-methylindole have shown that the deuterium (B1214612) atom is largely retained in the resulting 3-methyloxindole, with a retention rate of 81%. beilstein-journals.orgbeilstein-journals.org This high retention strongly supports the hydride shift mechanism as the major pathway for 3-methyloxindole formation from the epoxide intermediate. beilstein-journals.orgbeilstein-journals.org

Formation via 2,3-Epoxide Intermediates

Role of Aldehyde Oxidase in Oxidation

While cytochrome P450 enzymes are responsible for the initial oxidation steps, the final conversion to this compound involves a different enzyme: aldehyde oxidase (AO). Current time information in Bangalore, IN.worldscientific.com This cytosolic metalloflavoprotein catalyzes the oxidation of the reactive intermediate, 3-hydroxy-3-methylindolenine (HMI), to the more stable this compound (HMOI). Current time information in Bangalore, IN.worldscientific.com

In vitro studies using porcine liver cytosol demonstrated that HMI is rapidly metabolized to HMOI. Current time information in Bangalore, IN.worldscientific.com The use of selective aldehyde oxidase inhibitors, such as menadione (B1676200) and quinacrine, confirmed that AO is the enzyme responsible for this specific oxidation step. Current time information in Bangalore, IN. Interestingly, the oxygen atom incorporated into the oxindole (B195798) ring during this step is derived from water, not molecular oxygen, which is a characteristic feature of aldehyde oxidase-catalyzed reactions. researchgate.net

Research in pigs has also revealed a negative correlation between the activity of aldehyde oxidase and the levels of 3-methylindole in fat tissue, suggesting that efficient AO activity is important for the clearance of 3-methylindole. Current time information in Bangalore, IN.worldscientific.com

Reactive Intermediates in Biotransformation (e.g., 3-hydroxy-3-methylindolenine)

The biotransformation of 3-methylindole is characterized by the formation of several reactive intermediates. The most pertinent to the formation of this compound is 3-hydroxy-3-methylindolenine (HMI). beilstein-journals.orgCurrent time information in Bangalore, IN.worldscientific.com This imine intermediate is believed to form from the ring-opening of the initial 2,3-epoxide. beilstein-journals.orgbeilstein-journals.org

The existence of HMI has been demonstrated by trapping it with nucleophiles like N-acetylcysteine (NAC) and thioglycolic acid. sioc-journal.cn While the NAC adduct of HMI is unstable and dehydrates, the use of thioglycolic acid allows for the trapping of the intermediate carbinol via intramolecular cyclocondensation to form a stable lactone. sioc-journal.cn This provided direct evidence for the formation of HMI as a cytochrome P450-dependent oxygenation product of 3-methylindole. sioc-journal.cn HMI is a crucial precursor, which is then oxidized by aldehyde oxidase to yield the final, more stable product, this compound. Current time information in Bangalore, IN.worldscientific.com

Organic Chemical Reaction Mechanisms

The synthesis of this compound and related 3,3-disubstituted oxindoles in a laboratory setting involves a variety of organic chemical reactions. These methods often focus on the construction of the chiral quaternary center at the C-3 position of the oxindole ring.

A prevalent strategy for synthesizing 3-substituted-3-hydroxyoxindoles is the nucleophilic addition to isatins (indole-2,3-diones). A wide array of catalytic asymmetric methods, employing both transition metal catalysis and organocatalysis, has been developed to achieve this transformation with high enantioselectivity. scispace.combeilstein-journals.org

Common synthetic approaches include:

Aldol (B89426) Reactions : The asymmetric aldol reaction of ketones or other enolizable carbonyl compounds with isatins is a classic method to form the C-C bond and introduce the hydroxyl group. scispace.com

Friedel-Crafts Alkylation : Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles or phenols, with 3-hydroxy-2-oxindoles can be used to synthesize 3,3-disubstituted oxindoles. beilstein-journals.org

Allylation, Arylation, and Alkynylation : Transition metal complexes, particularly those of palladium and copper, are used to catalyze the enantioselective addition of allyl, aryl, or alkynyl groups to isatins. beilstein-journals.org

Morita-Baylis-Hillman Reaction : Organocatalysts, such as cinchona alkaloids, can mediate the Morita-Baylis-Hillman reaction between isatins and activated alkenes to generate functionalized 3-hydroxyoxindoles. beilstein-journals.org

A one-pot method for creating 3,3-disubstituted oxindoles involves the initial treatment of a 3-hydroxyoxindole with trichloroacetonitrile (B146778) and a base, followed by the addition of a nucleophile and a Brønsted acid. rsc.org Furthermore, the hydrolysis of certain intermediates under aqueous workup conditions can also yield this compound. These diverse synthetic strategies highlight the versatility of the oxindole scaffold and provide access to a wide range of derivatives for further study. beilstein-journals.orgacs.org

Insights into Multi-Component Reaction Pathways

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single operation. rsc.orgbeilstein-journals.org The synthesis of scaffolds related to this compound, particularly spirooxindoles, frequently employs isatins as a key building block in MCRs due to their versatile reactivity. Mechanistic studies reveal that these reactions often proceed through a series of sequential steps initiated by the activation of the isatin (B1672199) carbonyl group.

A common pathway involves the initial condensation of isatin with a suitable nucleophile. For instance, in a three-component reaction for the synthesis of spirooxindole-pyrrolidine hybrids, the process begins with the condensation of an isatin derivative with an amino acid. beilstein-journals.org This is followed by a decarboxylation step to generate a reactive intermediate known as an azomethine ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with a third component, the dipolarophile, to yield the final spirocyclic product. beilstein-journals.org

In other MCRs, the mechanism is initiated by a Knoevenagel condensation. Studies into the synthesis of spirooxindoles from isatins, malononitrile (B47326), and a C-H acid have provided specific mechanistic insights. It was observed that the formation of an isatylidene malononitrile intermediate is a crucial step. The choice of catalyst and solvent system is critical for the reaction pathway; for example, the formation of a vinyl-malononitrile intermediate was found to be dependent on the use of a specific catalyst like DABCO, while the presence of water was crucial for generating the necessary malononitrile carbanion for the subsequent reaction cascade. These MCRs are valued for their high atom economy, reduced reaction times, and ability to generate a diverse library of complex molecules from simple precursors. rsc.orgresearchgate.net

Reaction TypeKey ReactantsKey IntermediateCatalyst/Conditions ExampleResulting Scaffold
1,3-Dipolar Cycloaddition MCRIsatin, Amino Acid, DipolarophileAzomethine YlideThermal or Microwave-assistedSpiro[pyrrolidine-3,3'-oxindole]
Knoevenagel-Initiated MCRIsatin, Malononitrile, C-H AcidIsatylidene MalononitrileDABCO in aqueous ethanolSpiro[indeno[1,2-b]quinoxaline-11,3'-oxindole]

Stereochemical Control Mechanisms in Asymmetric Synthesis

The C3 position of the oxindole core in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). The selective synthesis of one enantiomer over the other, known as asymmetric synthesis, is of paramount importance as different enantiomers can exhibit distinct biological activities. beilstein-journals.org Achieving this stereochemical control relies on the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the trajectory of the reactants and favoring the formation of one stereoisomer. nih.govethz.ch

A variety of catalytic systems have been developed for the asymmetric synthesis of 3-substituted-3-hydroxyoxindoles. beilstein-journals.org These reactions typically involve the addition of a nucleophile to the C3-carbonyl of an isatin precursor. The choice of catalyst is crucial for both high yield and high enantioselectivity (a measure of the purity of one enantiomer). uevora.pt

For example, chiral phosphine-squaramide organocatalysts have been effectively used in the Morita-Baylis-Hillman reaction of isatins to generate chiral 3-hydroxy-3-substituted-oxindole derivatives with excellent yields and enantioselectivities. uevora.pt Similarly, transition metal catalysis is a powerful tool. Palladium complexes with chiral ligands like bis(oxazoline) can catalyze the asymmetric allylation of isatin derivatives to produce 3-allyl-3-hydroxyoxindoles with high enantiomeric and diastereomeric purity. beilstein-journals.org Cationic iridium complexes paired with chiral ligands have also been successful in catalyzing the intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with up to 98% enantiomeric excess (ee). beilstein-journals.org The fundamental principle in these methods is that the chiral catalyst interacts with the substrate to control the facial selectivity of the nucleophilic attack on the prochiral ketone of the isatin. nih.gov

Catalytic SystemReaction TypeSubstrateTypical Enantioselectivity (ee)
Chiral Phosphine-SquaramideMorita-Baylis-HillmanIsatinsGood to Excellent
Palladium/Bis(oxazoline) ComplexAsymmetric Allylation3-O-Boc-oxindoleUp to 97% ee
Cationic Iridium/Chiral LigandAsymmetric Hydroarylationα-KetoamidesUp to 98% ee
Phenylalanine Lithium SaltAsymmetric Aldol ReactionIsatins, Ketones66–90% ee

Radical and Ionic Pathways in Oxindole Chemistry

The reactivity of oxindoles and the formation of derivatives like this compound can be understood through the lens of both ionic and radical mechanistic pathways. These pathways describe the nature of the bond-forming and bond-breaking events at a molecular level.

Ionic Pathways: Ionic pathways involve intermediates that carry a formal positive or negative charge, such as carbocations or carbanions. The formation of this compound as a metabolite of 3-methylindole provides a clear example of an ionic pathway. nih.gov This biochemical transformation is mediated by cytochrome P450 (CYP) enzymes. acs.org The mechanism is believed to proceed through an initial oxygenation of 3-methylindole to form a highly reactive 2,3-epoxy-3-methylindoline intermediate. nih.govacs.orgresearchgate.net

This epoxide can then follow two paths. It can rearrange to form the stable metabolite 3-methyloxindole. nih.gov Alternatively, and significantly, the epoxide ring can open to form 3-hydroxy-3-methylindolenine , a putative electrophilic imine intermediate. acs.orgresearchgate.net This imine is an ionic species that is highly reactive toward nucleophiles. The existence of this transient intermediate has been substantiated through trapping experiments. When the reaction is conducted in the presence of a thiol nucleophile like thioglycolic acid, the imine is trapped, and the resulting adduct cyclizes to form a stable lactone, which can be detected and characterized. nih.govacs.orgresearchgate.net

Radical Pathways: Radical pathways involve intermediates with unpaired electrons. These species are typically highly reactive and can engage in processes like hydrogen atom transfer (HAT) or addition to double bonds. scispace.com While ionic mechanisms for this compound formation are well-documented, especially in metabolic contexts, radical chemistry represents another fundamental avenue for modifying the oxindole core.

In contrast to ionic reactions where reactivity is governed by nucleophiles attacking electrophiles, radical reactivity can be influenced by the electronic properties of the radical and the reacting partner. scispace.com For example, an electron-deficient carbon-centered radical (often bearing an electron-withdrawing group) will react more rapidly with an electron-rich alkene. scispace.com While specific radical pathways leading directly to this compound are less detailed in the literature compared to the ionic metabolic route, radical-mediated C-H functionalizations and cyclizations are established strategies in organic synthesis that can be applied to complex heterocyclic systems like oxindoles. These reactions offer complementary chemoselectivity to ionic processes, providing alternative methods for the synthesis and functionalization of the oxindole scaffold.

Derivatization and Complex Chemical Transformations of 3 Hydroxy 3 Methyloxindole Scaffolds

Chemical Reactivity Profiles

The reactivity of 3-hydroxy-3-methyloxindole is dominated by the interplay between the C3-hydroxyl group, the lactam functionality, and the aromatic ring. This interplay allows for selective modifications at different sites of the molecule.

The tertiary hydroxyl group at the C3 position is a key functional handle for derivatization. Under acidic conditions, this group can be protonated and eliminated as water, generating a stabilized carbocationic intermediate. This intermediate is highly susceptible to nucleophilic attack, forming a new carbon-carbon or carbon-heteroatom bond at the C3 position.

A prominent example of this reactivity is the Friedel-Crafts alkylation. sci-hub.se In the presence of a Lewis acid or a strong protic acid catalyst like p-toluenesulfonic acid (p-TsOH), this compound reacts with a variety of electron-rich aromatic and heteroaromatic compounds to furnish unsymmetrical 3-alkyl-3-aryloxindoles. sci-hub.se For instance, the reaction with furan (B31954) or anisole (B1667542) proceeds efficiently to yield the corresponding 3,3-disubstituted oxindoles. sci-hub.se

Catalytic nucleophilic substitution reactions provide another avenue for functionalizing the C3-position. Indium(III) triflate (In(OTf)₃) has been shown to catalyze the α-vinylation of the quaternary hydroxy center using isobutylene (B52900) generated in situ from tert-butyl acetate. chemrxiv.org Nickel(II) triflate (Ni(OTf)₂), on the other hand, directs the reaction towards selective methylallylation. chemrxiv.org These reactions highlight the ability to form new C-C bonds at the sterically congested C3-position through direct substitution of the hydroxyl group. chemrxiv.org

Furthermore, the hydroxyl group can be eliminated to form 3-alkylidene derivatives, which are valuable synthetic intermediates. thieme-connect.com

Table 1: Selected C3-Hydroxyl Group Reactions of this compound Derivatives

Reaction TypeReagents/CatalystProduct TypeReference
Friedel-Crafts AlkylationAromatic compound, p-TsOH or Hg(ClO₄)₂·3H₂O3-Alkyl-3-aryloxindoles sci-hub.se
α-Vinylationtert-Butyl acetate, In(OTf)₃C3-Vinyl-substituted oxindoles chemrxiv.org
Methylallylationtert-Butyl acetate, Ni(OTf)₂C3-Methylallyl-substituted oxindoles chemrxiv.org
DehydrationAcid/Base catalysis3-Alkylideneoxindoles thieme-connect.com

The oxindole (B195798) scaffold is not static and can undergo significant structural changes through ring-opening and rearrangement reactions, often triggered by oxidative processes. An oxidative sequence involving copper-catalyzed C-H peroxidation of oxindoles followed by a base-mediated fragmentation can lead to C2-C3 bond cleavage. caltech.edu This process generates a 2-acylphenylisocyanate intermediate, which can be trapped by various nucleophiles to create diverse heterocyclic structures and aniline (B41778) derivatives, a transformation not achievable through classical biomimetic oxidations. caltech.edu

Derivatives of this compound can also participate in unique rearrangement pathways. For example, N-methyl 3-fluoro-3-methyloxindole, a derivative where the hydroxyl is replaced by fluorine, undergoes a highly stereoselective homocoupling reaction in the presence of lithium iodide. nih.gov This iodine-mediated Umpolung mechanism generates a bisoxindole alkaloid motif with two adjacent tetrasubstituted carbon centers, demonstrating a sophisticated rearrangement and dimerization process. nih.gov The metabolism of 3-methylindole (B30407) can proceed through a 2,3-epoxide intermediate, which can rearrange to the stable 3-methyloxindole (B30408) or open to form 3-hydroxy-3-methylindolenine, highlighting the inherent tendency of the core structure to undergo skeletal reorganization. acs.orgnih.gov

While reactions at the C3 position are common, the aromatic A-ring of the oxindole core can also be functionalized, typically through electrophilic aromatic substitution (EAS). dalalinstitute.com The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the substituents already present on the oxindole ring. bhu.ac.inmasterorganicchemistry.com

The oxindole core itself, particularly with electron-withdrawing substituents at the C3 position, tends to direct incoming electrophiles to the benzene (B151609) ring. bhu.ac.in Systematic studies on N-unprotected 3,3-dialkyloxindoles have demonstrated that various functional groups can be introduced onto the aromatic ring. researchgate.net For example, bromination of 6-bromo-3-methyloxindole can occur depending on the reaction conditions. bhu.ac.in Furthermore, metabolic studies have shown that oxidation of the phenyl ring of 3-methyloxindole can occur, leading to hydroxylated species which can then be conjugated with nucleophiles like glutathione (B108866). acs.org This indicates that positions on the aromatic ring are accessible for functionalization, which can be exploited for synthetic diversification. researchgate.netacs.org

Table 2: Directing Effects in Electrophilic Aromatic Substitution of Indole (B1671886) Derivatives

Ring PositionSubstituent EffectResulting ReactivityReference
C3Electron-withdrawing groupDeactivates pyrrole (B145914) ring, directs substitution to the benzene ring bhu.ac.in
Benzene RingElectron-releasing groupActivates the benzene ring for electrophilic attack bhu.ac.inmasterorganicchemistry.com
Benzene RingElectron-withdrawing groupDeactivates the benzene ring for electrophilic attack masterorganicchemistry.com

Ring-Opening and Rearrangement Reactions of Derivatives

Chiral Pool and Chiral Auxiliary Applications

Optically active 3-hydroxyoxindoles are highly valuable chiral building blocks. beilstein-journals.orgrsc.org The C3 stereocenter is often crucial for the biological activity of molecules containing this scaffold. researchgate.net Consequently, significant research has been dedicated to the catalytic asymmetric synthesis of these compounds, allowing access to enantioenriched forms that can be used in chiral pool synthesis. beilstein-journals.orgrsc.orgwisconsin.edu

These enantiopure 3-hydroxyoxindoles serve as versatile precursors for the total synthesis of complex natural products, such as spirotryprostatin A and B. rsc.org The synthesis of these complex molecules often relies on a chiral auxiliary approach, where the stereochemistry of the initial 3-hydroxyoxindole directs the formation of subsequent stereocenters. rsc.org

Furthermore, enzymatic resolutions are employed to separate racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles, providing access to both enantiomers with high enantiomeric excess. researchgate.net The isolation of naturally occurring (-)-(3S)-3-hydroxy-3-methyloxindole further underscores its role as a chiral synthon provided by nature. researchgate.net

Scaffold Hopping and Bioisosteric Replacements (Chemical Design Perspective)

From a medicinal chemistry standpoint, the this compound scaffold is a "privileged" structure. beilstein-journals.org However, to optimize properties such as potency, selectivity, or metabolic stability, chemists often employ strategies like scaffold hopping and bioisosteric replacement. namiki-s.co.jpdrughunter.com

Scaffold hopping involves replacing the core oxindole structure with a topologically similar but structurally distinct ring system to explore new chemical space and intellectual property. namiki-s.co.jpyoutube.com For example, the benzene portion of the oxindole could be replaced with a different aromatic or heteroaromatic ring, such as a thiophene. evitachem.com

Bioisosterism is the replacement of a functional group with another group that retains similar physicochemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The tertiary hydroxyl group of this compound is a prime candidate for such modifications.

Table 3: Potential Bioisosteric Replacements for the C3-Hydroxyl Group

Original GroupPotential BioisostereRationaleReference
-OH (Hydroxyl)-F (Fluorine)Similar size, alters electronic properties and metabolic stability. u-tokyo.ac.jp
-OH (Hydroxyl)-NH₂ (Amino)Similar size, acts as H-bond donor/acceptor, alters basicity. u-tokyo.ac.jp
-OH (Hydroxyl)-CH₃ (Methyl)Grimm's Hydride Displacement Law; alters polarity and H-bonding. u-tokyo.ac.jp
-OH (Hydroxyl)Methanesulfonamide (-NHSO₂CH₃)Mimics H-bonding and steric profile of the hydroxyl group. u-tokyo.ac.jp

These strategic replacements can modulate the molecule's interaction with biological targets, improve its pharmacokinetic profile by, for example, blocking a site of metabolic oxidation, or enhance its membrane permeability. drughunter.comresearchgate.net The trifluoroethylamine motif has been explored as a non-hydrolyzable amide bioisostere, and similar logic can be applied to replace the hydroxyl group to enhance metabolic stability. drughunter.com Such rational design strategies are crucial for transforming a core scaffold like this compound into a viable drug candidate.

Role As a Building Block in Complex Molecule Synthesis

Precursor for Natural Product Total Synthesis

The 3-substituted-3-hydroxy-2-oxindole framework is a recurring motif in numerous bioactive natural products. researchgate.net This has spurred significant interest in its use as a starting material for the total synthesis of these complex molecules. Its utility lies in its inherent reactivity and the stereocenter at the C3 position, which can be strategically manipulated to achieve the desired stereochemistry in the final product. beilstein-journals.org

Biomimetic Syntheses

Biomimetic synthesis endeavors to replicate nature's synthetic pathways in the laboratory. The oxidative transformation of indole (B1671886) derivatives is a key process in the biosynthesis of many natural products. caltech.edu In this context, 3-hydroxy-3-methyloxindole can be viewed as a stable intermediate that mimics a transient species in a biological reaction cascade. For instance, the oxidation of indole-3-acetic acid has been shown to proceed through intermediates that share structural similarities with 3-hydroxyoxindoles. acs.org The study of such biomimetic oxidations provides valuable insights into the natural formation of complex indole alkaloids and informs the design of synthetic strategies. caltech.edu

Application in Total Synthesis of Alkaloids and Other Complex Structures

The this compound core is a key component in a variety of alkaloids and other structurally complex natural products. beilstein-journals.orgua.es Its application as a precursor has been instrumental in the successful total synthesis of several of these molecules.

A notable example is its role in the synthesis of Maremycins A and D1 . researchgate.nettaltech.ee These marine-derived alkaloids exhibit interesting biological activities, and their synthesis often involves the strategic construction of the 3-hydroxy-3-substituted oxindole (B195798) core. Synthetic routes have been developed that utilize derivatives of 3-hydroxyoxindole to build the characteristic spirocyclic system of the maremycins. researchgate.net

Another significant application is in the synthesis of dehaloperophoramidine , a marine alkaloid. rsc.orglu.sefigshare.comnih.govrsc.org The total synthesis of this complex molecule often involves the creation of the vicinal all-carbon quaternary stereocenters, a challenging synthetic task for which this compound derivatives serve as valuable precursors. rsc.orgrsc.org

The following table summarizes some of the key natural products and complex molecules synthesized using this compound as a precursor:

Natural Product/Complex MoleculeKey Synthetic Feature Involving this compound
Maremycins A and D1Construction of the 3-hydroxy-3-substituted oxindole core for the spirocyclic system. researchgate.nettaltech.ee
DehaloperophoramidineFormation of vicinal all-carbon quaternary stereocenters. rsc.orgrsc.org
SM-130686Presence of the 3-alkyl-3-hydroxyoxindole skeleton. beilstein-journals.orgnii.ac.jpwikipedia.org
CPC-1Utilized as a precursor for this pyrrolidinoindoline-type alkaloid. researchgate.netchinesechemsoc.org

Design and Synthesis of Chemical Libraries

The structural attributes of this compound make it an ideal scaffold for the construction of chemical libraries, which are essential tools in drug discovery and chemical biology.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse and complex small molecules. nih.govscispace.comfrontiersin.org The goal is to explore a wide range of chemical space to identify novel compounds with desired biological activities. The this compound scaffold is well-suited for DOS due to the multiple points of diversification it offers. The hydroxyl group and the aromatic ring can be readily functionalized, and the core structure can be elaborated into a variety of more complex ring systems. nih.gov This allows for the generation of libraries of compounds with significant skeletal and substituent diversity, increasing the probability of discovering new bioactive molecules.

Privileged Scaffold Utilization in Synthetic Chemistry

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.gov The oxindole nucleus, and specifically the 3-substituted-3-hydroxy-2-oxindole, is recognized as a privileged scaffold in medicinal chemistry. researchgate.netnih.govresearchgate.net Its presence in numerous natural products with diverse biological activities underscores its importance. researchgate.net

Synthetic chemists leverage this privileged scaffold to design and synthesize libraries of compounds with a higher likelihood of biological relevance. By starting with the this compound core, researchers can systematically modify the structure to optimize interactions with a specific biological target. This approach has been successfully employed in the development of various therapeutic agents. For example, the synthesis of novel spirocyclic tetrahydrofuran- and isoxazolidine-2-oxindole libraries based on this scaffold has led to the discovery of compounds with growth inhibitory effects on cancer cell lines. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular properties. DFT methods calculate the electron density of a system to determine its energy and, from that, a wide range of chemical and physical properties.

Detailed DFT studies specifically focused on the electronic structure of 3-hydroxy-3-methyloxindole are not extensively reported in publicly available literature. However, the principles of electronic structure analysis can be applied to understand its reactivity. Such calculations typically involve determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

The reactivity of this compound is understood primarily through its role as a stable oxidative metabolite of 3-methylindole (B30407) (skatole). nih.gov Its formation involves the oxidation of the pyrrole (B145914) ring of the indole (B1671886) structure, converting it to an oxindole (B195798) with a hydroxylated quaternary carbon at the C3 position. nih.gov This structural transformation from 3-methylindole to this compound significantly alters the electronic properties, moving from the electron-rich indole system to the less reactive lactam core of the oxindole. The presence of the hydroxyl group and the carbonyl group introduces polar sites that can participate in hydrogen bonding and other intermolecular interactions.

While specific DFT-calculated values are not available, general computed chemical properties provide some insight into the molecule's characteristics.

The structure of this compound features a critical stereochemical element. The C3 carbon atom is a quaternary stereocenter, as it is bonded to four different groups: the benzene (B151609) ring portion of the oxindole, the carbonyl carbon (C2), a methyl group, and a hydroxyl group. This chirality means the molecule exists as a pair of enantiomers: (S)-3-hydroxy-3-methyloxindole and (R)-3-hydroxy-3-methyloxindole. researchgate.netacs.org

Experimental studies have successfully separated these enantiomers using techniques such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Notably, the separated enantiomers have been shown to exhibit different levels of activity in biological assays, underscoring the importance of their three-dimensional structure. researchgate.netacs.org

Although experimental separation has been achieved, specific computational studies employing methods like DFT to analyze the conformational landscape, relative energies of the enantiomers, or the rotational barriers of the hydroxyl and methyl groups are not widely documented. Such theoretical analyses would be valuable for complementing experimental findings and providing a deeper understanding of the molecule's stereochemical behavior.

Electronic Structure Analysis and Reactivity Prediction

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with other molecules, such as proteins.

The oxindole scaffold is a recognized structural motif in medicinal chemistry, and its derivatives are known to interact with various protein targets. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a ligand to a receptor's binding site.

While specific docking studies for this compound are sparse, modeling has been applied to its metabolic precursor, 3-methylindole. For instance, molecular docking of 3-methylindole into the active site of cytochrome P450 enzymes, such as CYP2F3, has been used to model how the substrate orients itself prior to the oxidative reaction that ultimately leads to this compound. nih.gov

As a potential ligand itself, the structural features of this compound—a rigid bicyclic core, a hydrogen bond donor/acceptor hydroxyl group, and a hydrophobic methyl group—are well-suited for specific interactions within a protein's binding pocket. Metabolic studies have identified it as a product in pathways involving nuclear receptors like the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), suggesting it may interact with these or other proteins. frontiersin.orgnih.govnih.gov Computational approaches could model these interactions to understand binding modes and specificity based on shape and electrostatic complementarity.

Understanding the mechanism of a chemical reaction often involves identifying the transition states—the highest energy points along the reaction coordinate. Computational chemistry can calculate the structures and energies of these transient species.

The formation of this compound is a key step in the metabolism of 3-methylindole. nih.govnih.gov Experimental evidence from isotope-labeling studies supports a multi-step pathway:

Epoxidation: Cytochrome P450 enzymes catalyze the oxidation of the C2-C3 double bond of 3-methylindole to form a highly reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate. nih.govresearchgate.net

Rearrangement: The unstable epoxide ring opens to form another reactive intermediate, 3-hydroxy-3-methylindolenine. researchgate.net

Oxidation: This imine intermediate is then oxidized, a reaction that can be catalyzed by enzymes like aldehyde oxidase, to yield the final, stable product, this compound. researchgate.netnih.gov

While this pathway is mechanistically plausible and supported by experimental data, detailed theoretical calculations of the transition states and reaction energetics for each specific step in the formation of this compound are not extensively available in the literature. Such calculations would provide quantitative insights into the activation barriers and thermodynamics of the pathway, confirming the relative stability of intermediates and the feasibility of the proposed mechanism from first principles.

Advanced Spectroscopic Characterization in Academic Research

Elucidation of Novel Derivatives and Reaction Products

The structural analysis of 3-Hydroxy-3-methyloxindole and its derivatives relies heavily on a combination of sophisticated spectroscopic methods. These techniques allow for the unambiguous identification of new compounds and the detailed mapping of their chemical architecture.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and this compound is no exception. Both ¹H and ¹³C NMR have been crucial in its identification. nih.govnih.gov In one study, the structure of this compound isolated from the edible mushroom Pleurotus ostreatus was confirmed using 1D and 2D NMR techniques. jst.go.jp The ¹H NMR spectrum revealed four aromatic proton signals, indicative of an ortho-disubstituted benzene (B151609) ring, while a singlet at 1.6 ppm corresponded to the methyl group. jst.go.jp The ¹³C NMR spectrum showed a characteristic carbonyl carbon signal at 180.0 ppm and a quaternary carbon at 73.8 ppm, confirming the presence of the hydroxy and methyl groups at the C-3 position. jst.go.jp

Multi-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to establish the connectivity of atoms within the molecule. For instance, HMBC spectra showed correlations between the methyl protons and the carbons at C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position. jst.go.jp These techniques are not only vital for confirming the structure of the parent compound but also for identifying more complex derivatives, such as the diastereomeric glucuronides of this compound found in goat metabolism. popline.org

Interactive Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in CDCl₃MultiplicityCoupling Constant (J) in HzAtom Assignment
¹H7.39d7.8Aromatic CH
¹H7.26t7.8Aromatic CH
¹H7.08t7.8Aromatic CH
¹H6.87d7.8Aromatic CH
¹H1.6s--CH₃
¹³C180.0--C=O (C-2)
¹³C139.9--Aromatic C (C-9)
¹³C131.6--Aromatic C (C-4)
¹³C129.9--Aromatic C (C-7)
¹³C124.0--Aromatic C (C-5)
¹³C123.4--Aromatic C (C-6)
¹³C110.1--Aromatic C (C-8)
¹³C73.8--C-OH (C-3)
¹³C24.9---CH₃ (C-10)
Data sourced from a study on compounds isolated from Pleurotus ostreatus. jst.go.jp

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing (e.g., Isotope Labeling)

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and its metabolites, as well as for tracing metabolic pathways through isotope labeling studies. nih.govnih.gov In studies of 3-methylindole (B30407) (skatole) metabolism, HRMS has been used to identify various products, including this compound. researchgate.netacs.org

Isotope labeling, a powerful technique where atoms in a molecule are replaced by their heavier isotopes, is often coupled with mass spectrometry to unravel reaction mechanisms. For example, deuterium-labeling studies have been conducted to understand the cytochrome P450-catalyzed formation of 2-aminoacetophenone (B1585202) from 3-methylindole, where this compound was identified as a key intermediate. researchgate.netacs.org By incubating microsomal fractions with deuterium-labeled skatole, researchers could trace the path of the deuterium (B1214612) atoms and provide evidence for the cleavage of the indole (B1671886) heterocyclic ring system in this compound. researchgate.netacs.org Furthermore, ¹⁸O labeling studies have shown that the alcohol oxygen in this compound originates from molecular oxygen, implicating an epoxide precursor in its formation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. researchgate.netamericanpharmaceuticalreview.comlibretexts.org The structure of this compound, isolated as a major metabolite of 3-methylindole in mice, was elucidated in part through IR spectroscopy. nih.gov

The IR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation by its chemical bonds. Key functional groups like hydroxyl (-OH), carbonyl (C=O), and N-H bonds exhibit characteristic absorption bands. researchgate.net For this compound, the IR spectrum would be expected to show a broad absorption for the O-H stretch of the tertiary alcohol, a sharp peak for the C=O stretch of the lactam ring, and bands corresponding to the N-H stretch and aromatic C-H and C=C vibrations.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis, confirming the presence of key functional groups and providing insights into the molecular structure of this compound and its derivatives.

In Situ Spectroscopic Monitoring of Chemical Reactions

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, intermediates, and the development of stereoselectivity. In situ spectroscopy allows for the direct observation of these processes as they occur in the reaction vessel.

Probing Reaction Intermediates and Kinetics

Understanding the transformation of 3-methylindole to its various metabolites, including this compound, requires the identification of transient intermediates. In vitro studies using porcine liver microsomes have investigated the metabolism of 3-hydroxy-3-methylindolenine (HMI), a reactive imine intermediate. researchgate.net These studies showed that HMI is rapidly metabolized to this compound. researchgate.net While direct in situ spectroscopic data for this specific transformation is not detailed in the provided context, the principles of such monitoring are well-established. Techniques like rapid-scan IR or UV-Vis spectroscopy can be used to follow the disappearance of reactants and the appearance of products and intermediates over time, allowing for the determination of reaction rates and the characterization of short-lived species.

Real-time Analysis of Stereoselectivity Development

Many chemical reactions involving this compound can lead to the formation of stereoisomers. Chiral high-performance liquid chromatography (HPLC) has been used to separate the (S) and (R)-enantiomers of this compound. jst.go.jp The development of stereoselectivity during a reaction can be monitored in real-time using chiroptical spectroscopic techniques such as circular dichroism (CD) spectroscopy. By continuously measuring the CD signal of the reaction mixture, researchers can track the formation of one enantiomer in excess over the other, providing insights into the stereochemical course of the reaction. This is particularly relevant for asymmetric syntheses or enzymatic reactions where stereocontrol is a key factor.

Biochemical and Molecular Interactions Mechanism Focused Studies

Enzyme Modulation and Inhibition Mechanisms

The 3-hydroxyoxindole scaffold is a key structural motif that demonstrates notable interactions with several critical enzyme families. The following sections detail the mechanisms of inhibition for Monoamine Oxidase (MAO), Cholinesterases (ChE), and its interactions with Cytochrome P450 enzymes.

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. youtube.com Their inhibition can increase the levels of these neurotransmitters in the brain. youtube.com Analogs of 3-Hydroxy-3-methyloxindole have been identified as potent inhibitors of MAO, particularly showing selectivity for the MAO-A isoform.

Research into a series of 3-hydroxy-3-phenacyloxindole (B183172) analogues of isatin (B1672199) demonstrated that most of the synthesized compounds were potent and selective inhibitors of MAO-A over MAO-B. nih.gov Kinetic studies of the most promising compounds from this series revealed a competitive inhibition mechanism against both MAO-A and MAO-B. nih.gov For instance, the analog 1-benzyl-3-hydroxy-3-(4'-hydroxyphenacyl)oxindole was found to be a highly potent MAO-A inhibitor, while 1-benzyl-3-hydroxy-3-(4'-bromophenacyl)oxindole exhibited competitive inhibition against MAO-B. nih.gov The competitive nature of the inhibition suggests that these compounds likely bind to the active site of the enzyme, competing with the natural substrate. Structure-activity relationship studies have emphasized that the 3-hydroxy group is an essential feature for potent MAO-A inhibitory activity within this class of compounds. nih.gov

Table 1: MAO Inhibition by 3-Hydroxy-3-phenacyloxindole Analogs

Compound Target IC50 (µM) Ki (nM) Inhibition Type Selectivity Index (for MAO-A)
1-Benzyl-3-hydroxy-3-(4'-hydroxyphenacyl)oxindole (18) MAO-A 0.009 ± 0.001 3.69 ± 0.003 Competitive 60.44
1-Benzyl-3-hydroxy-3-(4'-bromophenacyl)oxindole (16) MAO-B - - Competitive -

Data sourced from a study on 3-hydroxy-3-phenacyloxindole analogues of isatin. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for hydrolyzing the neurotransmitter acetylcholine. wikipedia.orgmdpi.com Their inhibition is a key strategy in managing neurodegenerative conditions. nih.gov

A study focusing on 3-hydroxy-3-phenacyloxindole analogs found that they possess dual inhibitory potential against both fatty acid amide hydrolase (FAAH) and cholinesterases. nih.gov The most promising compound, 1-benzyl-3-hydroxy-3-(2',4'-dibromophenacyl)oxindole, demonstrated a balanced profile with potent, reversible inhibition of AChE and BuChE. nih.gov The inhibition mechanism was determined to be of a mixed type for both enzymes. nih.gov Mixed inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). The rigid structure conferred by the oxindole (B195798) moiety is believed to contribute to the improved positioning of these compounds within the binding pockets of the target cholinesterases. nih.gov

Table 2: Cholinesterase Inhibition by a Lead 3-Hydroxy-3-phenacyloxindole Analog

Compound Target Enzyme IC50 (nM) Inhibition Type Reversibility
1-Benzyl-3-hydroxy-3-(2',4'-dibromophenacyl)oxindole (16) Acetylcholinesterase (AChE) 28 ± 3 Mixed Reversible
1-Benzyl-3-hydroxy-3-(2',4'-dibromophenacyl)oxindole (16) Butyrylcholinesterase (BuChE) 65 ± 8 Mixed Reversible

Data from a study on dual FAAH and ChE inhibitors. nih.gov

This compound is a significant metabolite of 3-methylindole (B30407) (3MI, also known as skatole), a compound known for its pneumotoxicity. nih.gov The metabolism of 3MI is heavily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, primarily in the liver. nih.gov

The interaction with CYP450 enzymes can lead to either detoxification or bioactivation of 3MI. The formation of this compound is generally considered a detoxification pathway. Several CYP450 isoforms are involved in the metabolism of 3MI. Studies using porcine liver microsomes have shown that enzymes such as CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A are all capable of producing this compound from skatole. semanticscholar.org

The specificity of these enzymes dictates the metabolic route. For example:

CYP2E1 oxygenates 3MI to form this compound, but it is unable to dehydrogenate it into more toxic intermediates.

CYP2F subfamily enzymes, such as human CYP2F1 and goat CYP2F3, are notable for exclusively dehydrogenating 3MI to the highly reactive and toxic 3-methyleneindolenine, without producing significant oxygenation products like this compound. nih.govnih.gov

CYP2A13 , a human enzyme found in the respiratory tract, can metabolize 3MI through multiple pathways, including one that could potentially lead to this compound. nih.gov It also acts as a mechanism-based inactivator of this enzyme. nih.gov

Therefore, the production of this compound represents a specific outcome of CYP450-mediated oxygenation, contrasting with the dehydrogenation pathway that leads to toxicity. nih.gov

Table 3: Specificity of Cytochrome P450 Isoforms in 3-Methylindole (3MI) Metabolism

CYP450 Isoform Primary Metabolic Action on 3MI Resulting Product(s)
CYP2E1 Oxygenation This compound
CYP2F1 / CYP2F3 Dehydrogenation 3-Methyleneindolenine (toxic intermediate) nih.gov
Porcine CYP Isoforms (e.g., CYP2A19, CYP2E1) Oxygenation This compound, among other metabolites semanticscholar.org

Cholinesterase (ChE) Inhibition Mechanisms

Molecular Recognition and Binding Studies

Understanding how this compound and its derivatives interact with protein targets at a molecular level is crucial for explaining their biological activity. This is achieved through techniques like co-crystallization and computational molecular docking.

Direct co-crystallization studies for the specific compound this compound are not widely reported in the reviewed literature. However, computational studies and research on analogous structures provide significant insights. Molecular docking studies of 3-hydroxy-3-phenacyloxindole analogs with MAO and cholinesterase enzymes have been performed to visualize and understand the binding modes. nih.govnih.gov

These computational models acknowledge numerous molecular interactions that stabilize the inhibitor-enzyme complex. nih.gov For cholinesterases, the rigid oxindole scaffold helps to anchor the inhibitor within the binding pocket, facilitating these interactions. nih.gov For MAO enzymes, docking studies have helped to rationalize the experimental findings, showing how the inhibitors fit within the active site and interact with key residues, which is congruent with the observed competitive inhibition mechanism. nih.gov The process of co-crystallization, where the protein and ligand are crystallized together, is generally considered superior to soaking a ligand into a pre-formed protein crystal, especially for flexible proteins, as it more accurately captures conformational changes induced by the ligand. nih.gov

Structure-Activity Relationship (SAR) studies identify the key chemical features of a molecule that are responsible for its biological activity. For the 3-hydroxyoxindole scaffold, several structural aspects have been identified as critical for its enzyme inhibitory functions.

The 3-Hydroxy Group : For MAO-A inhibition, the hydroxyl group at the C-3 position of the oxindole ring is considered an essential feature for high potency. nih.gov Its presence is a key determinant of the inhibitory activity observed in the 3-hydroxy-3-phenacyloxindole series. nih.gov

Stereochemistry at C-3 : The stereochemistry at the C-3 chiral center is crucial for cholinesterase inhibition. Studies on stereoisomers of lead inhibitors highlighted the importance of the (S)-configuration for both potency and selectivity. nih.gov The (R)-enantiomer of this compound has been shown to be more effective against certain fungal pathogens compared to the (S)-enantiomer, indicating that stereochemistry dictates biological activity across different targets. researchgate.net

Substituents on the Oxindole Ring : The nature and position of substituents on the phenacyl group and the nitrogen of the oxindole ring significantly influence the inhibitory potency and selectivity of the analogs. For example, in the 3-hydroxy-3-phenacyloxindole series, a 4'-hydroxy substituent on the phenacyl ring led to the most potent MAO-A inhibitor, while a 4'-bromo substituent was also effective. nih.gov A benzyl (B1604629) group at the N-1 position of the oxindole ring was a common feature in the potent dual cholinesterase and MAO inhibitors. nih.govnih.gov The rigid geometry of the core oxindole structure itself is credited with improving the adherence of the compounds within the binding pockets of target enzymes. nih.gov

Structural Basis of Ligand-Protein Interactions (e.g., via co-crystallization studies if available)

Metabolic Fate and Biotransformation Pathways in Model Systems

The biotransformation of this compound is intrinsically linked to the metabolism of its precursor, 3-methylindole (3MI), also known as skatole. In biological systems, this compound is not typically an initial substrate but rather a significant metabolic product. Its formation and subsequent fate are key aspects of the detoxification and bioactivation pathways of 3MI.

Investigation of Metabolic Products in Mammalian and Fungal Systems

Studies in various model systems have identified this compound as a prominent metabolite following exposure to 3-methylindole. Its presence has been confirmed in the urine and tissues of several mammalian species and has also been isolated from fungal cultures.

In mammalian systems, the formation of this compound is a multi-step enzymatic process. The initial bioactivation of 3-methylindole is mediated by cytochrome P450 (CYP450) monooxygenases, which can lead to the formation of a reactive intermediate, 3-hydroxy-3-methylindolenine. acs.org This intermediate is then oxidized by the cytosolic enzyme aldehyde oxidase to produce the more stable this compound. acs.orgacs.org

Mammalian Metabolites:

Mice: this compound was identified as the major nonpolar urinary metabolite of 3-methylindole in Swiss-Webster mice. nih.govacs.org Its identification was the first time this highly oxidized indole (B1671886) was reported from a mammalian source. nih.gov Further studies confirmed the presence of unconjugated this compound in mouse urine, alongside glucuronic acid conjugates of other related compounds like dihydroxy-3-methyloxindoles. tandfonline.com

Goats: While early research suggested 3-methyloxindole (B30408) was the primary metabolite in goats, subsequent, more detailed analyses identified a range of metabolites in goat urine. nih.govtandfonline.com These include unconjugated this compound and its diastereoisomeric glucuronic acid conjugates. tandfonline.com Goat lung microsomes have been shown to convert 3-methylindole to 3-hydroxy-3-methylindolenine, the direct precursor to this compound. acs.org

Pigs: Porcine liver microsomes metabolize 3-methylindole into several products, including this compound. oup.comresearchgate.net The formation of this metabolite is catalyzed by aldehyde oxidase in the porcine cytosol, acting on the P450-derived intermediate. acs.org Investigations into Phase II metabolism in pigs revealed that this compound itself does not undergo significant sulfation or glucuronidation. tandfonline.comtandfonline.com

Cattle: In dairy cows, this compound is recognized as one of the major products of the liver metabolism of skatole found in plasma. sciquest.org.nz

Humans: Studies using human liver microsomes have also detected the formation of this compound from 3-methylindole. nih.gov

Fungal Metabolites: Research has also identified this compound as a natural product in certain fungi. A scalemic mixture of its (S) and (R)-enantiomers was isolated from the edible mushroom Pleurotus ostreatus. researchgate.net Extracts from the culture filtrate of another mushroom, Cyclocybe cf. erebia, have also been found to contain this compound. researchgate.net This indicates that pathways for its synthesis exist outside of xenobiotic metabolism in mammals.

Table 1: Identified Metabolic Products of 3-Methylindole in Various Systems This table summarizes key metabolites identified in studies of 3-methylindole biotransformation, highlighting the position of this compound (HMOI) in the pathway.

Species/System Precursor Key Metabolites Identified Reference
Mouse (Urine) 3-Methylindole This compound (major) , Glucuronic acid conjugates of dihydroxy-3-methyloxindoles, Indole-3-carboxylic acid nih.gov, tandfonline.com
Goat (Urine) 3-Methylindole Unconjugated this compound , Diastereoisomeric glucuronic acid conjugates of This compound , Sulfate and glucuronic acid conjugates of other hydroxy-3-methyloxindoles, Indole-3-carboxylic acid tandfonline.com
Pig (Liver) 3-Methylindole This compound , 3-Methyloxindole, Indole-3-carbinol, 5-hydroxy-3-methylindole, 6-hydroxy-3-methylindole, 2-aminoacetophenone (B1585202) oup.com, researchgate.net
Human (Liver) 3-Methylindole This compound , 3-Methyloxindole, 3-hydroxy-3-methylindolenine, 5-hydroxy-3-methylindole, 6-hydroxy-3-methylindole nih.gov
Fungus (P. ostreatus) Endogenous (S)- and (R)-enantiomers of This compound researchgate.net

Comparative Metabolic Studies Across Species (e.g., enzymatic differences)

The biotransformation of 3-methylindole into this compound and other metabolites shows notable differences across species, primarily due to variations in the expression and activity of metabolic enzymes. The key enzyme families involved are the cytochrome P450s (Phase I) and aldehyde oxidase.

Cytochrome P450 Isoforms: The initial oxidation of 3-methylindole is a critical step catalyzed by various CYP450 enzymes. The specific isoforms responsible for this bioactivation vary between species.

Humans: In humans, CYP1A2 and CYP2E1 are considered the main enzymes responsible for the metabolism of 3MI. nel.edu

Rabbits: While rabbits are relatively resistant to 3MI toxicity, their pulmonary enzymes are capable of metabolizing it. nih.gov Studies suggest that 3MI is metabolized by different oxidative pathways in different lung cell types (Clara cells and alveolar macrophages), although both produce similar metabolites. nih.gov

Aldehyde Oxidase: The conversion of the intermediate 3-hydroxy-3-methylindolenine to this compound is dependent on aldehyde oxidase (AO). acs.org The activity of this cytosolic enzyme is a significant factor in the metabolic pathway. In pigs, hepatic AO activity was found to be negatively correlated with the amount of 3MI accumulated in fat, suggesting that efficient conversion to this compound via AO is a crucial step for clearance. acs.org

Comparative Species Differences: A notable early comparison was between mice and goats. It was initially reported that this compound was the major metabolite in mice, whereas 3-methyloxindole was dominant in goats, suggesting a significant difference in metabolic pathways that could explain their varied susceptibility to 3MI-induced lung injury. nih.gov However, a more comprehensive study later identified a wide array of similar conjugated and unconjugated metabolites, including this compound, in both species. tandfonline.com This later work concluded that there were no major qualitative differences in the biotransformation pathways that could account for the different sensitivities, suggesting that quantitative differences in enzyme kinetics or subsequent cellular responses are more likely responsible. tandfonline.com

Table 2: Key Enzymes in the Biotransformation Pathway Leading to this compound

Species Enzyme Family Specific Isoforms / Notes Function Reference
Pig Cytochrome P450 CYP2E1, CYP2A19, CYP1A1, CYP2C49, CYP3A Oxidation of 3-Methylindole to intermediates researchgate.net, nih.gov
Aldehyde Oxidase Porcine Cytosolic AO Oxidation of 3-hydroxy-3-methylindolenine to this compound acs.org
Human Cytochrome P450 CYP2E1, CYP1A2 Oxidation of 3-Methylindole to intermediates nel.edu
Goat Cytochrome P450 P450 monooxygenases (general) Oxidation of 3-Methylindole to intermediates nih.gov
Aldehyde Oxidase Goat Lung AO Oxidation of 3-hydroxy-3-methylindolenine to this compound acs.org
Mouse Cytochrome P450 P450 monooxygenases (general) Oxidation of 3-Methylindole to intermediates nih.gov

Natural Occurrence and Biogenesis of 3 Hydroxy 3 Methyloxindole

Isolation from Natural Sources

3-Hydroxy-3-methyloxindole has been identified and isolated from a range of natural matrices, including fungi, microbes, and as a product of mammalian metabolism.

While many complex oxindole (B195798) alkaloids are well-known constituents of the plant kingdom, the direct isolation of the simpler compound this compound from plant tissues is not extensively documented in scientific literature. However, its occurrence has been confirmed in endophytic fungi that live symbiotically within plant tissues. For instance, (-)-(3S)-3-hydroxy-3-methyloxindole was isolated from Hypoxylon sp., an endophytic fungus residing in the root of the Taiwanese plant Ilex formosana. researchgate.net This discovery highlights the metabolic capabilities of plant-associated microbes as a source of this compound.

Several fungal and microbial species are known to produce this compound. Bioassay-guided fractionation has led to its identification in the culture filtrate of the common edible mushroom, Pleurotus ostreatus (oyster mushroom). nih.govresearchgate.net In this mushroom, the compound was found as a scalemic mixture of its (S) and (R)-enantiomers. researchgate.net The compound has also been reported in fungi belonging to the Xylaria genus. nih.gov The isolation from these diverse fungal species suggests its potential role in fungal metabolic processes. nih.gov

In mammals, this compound is a significant metabolite resulting from the detoxification of 3-methylindole (B30407) (also known as skatole). smolecule.com 3-Methylindole is a malodorous compound produced by the bacterial degradation of tryptophan in the lower gastrointestinal tract. cambridge.orgnih.gov Once absorbed, it undergoes extensive metabolism in the liver.

Murine Models : The first identification of this compound as a mammalian product was in mice, where it was determined to be the major urinary metabolite of administered 3-methylindole. nih.gov

Human Occurrence : The compound was later detected in human urine, where it is also believed to be an in vivo oxidation product of 3-methylindole originating from the colon. nih.gov

Porcine Metabolism : Studies on porcine (pig) hepatocytes have also identified this compound as a metabolite of skatole, formed through the action of cytochrome P450 enzymes. researchgate.net

Table 1: Documented Natural Sources of this compound

KingdomSpecies/SourceSpecific ContextReferences
FungiPleurotus ostreatusIsolated from culture filtrate of the edible mushroom. nih.gov, researchgate.net
FungiHypoxylon sp.Isolated from an endophytic fungus of the plant Ilex formosana. researchgate.net
FungiXylaria sp.Reported as a constituent. nih.gov
AnimaliaMus musculus (Mouse)Major urinary metabolite of 3-methylindole. nih.gov
AnimaliaHomo sapiens (Human)Detected in urine; metabolite of 3-methylindole. nih.gov
AnimaliaSus scrofa (Pig)Metabolite of skatole (3-methylindole) in hepatocytes. researchgate.net

Fungal and Microbial Sources

Proposed Biosynthetic Pathways in Biological Systems

The formation of this compound is intricately linked to the metabolism of tryptophan and the biogenesis of related indole (B1671886) and oxindole alkaloids. It is generally not synthesized de novo but arises from the oxidative modification of a precursor molecule.

The primary biosynthetic pathway leading to this compound in mammals begins with the essential amino acid L-tryptophan. cambridge.orgnih.gov

Formation of 3-Methylindole (Skatole) : In the anaerobic environment of the large intestine, gut microbiota metabolize L-tryptophan. A key product of this bacterial action is 3-methylindole. nih.gov

Host Metabolism : 3-Methylindole is absorbed from the colon into the bloodstream and transported to the liver. frontiersin.org

Oxidative Transformation : In the liver, 3-methylindole is processed by Phase I detoxification enzymes, particularly cytochrome P450 (CYP450) monooxygenases such as CYP2E1 and CYP2A isoforms. researchgate.netfrontiersin.org These enzymes catalyze the oxidation of 3-methylindole, leading to several products, including this compound. nih.govfrontiersin.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) database explicitly includes this compound within its reference pathway for tryptophan metabolism. genome.jp

The formation of this compound represents a specific type of oxidative transformation common in the broader biogenesis of oxindole alkaloids.

General Precursors : The vast family of indole alkaloids, from which oxindoles are derived, almost universally uses tryptophan as the initial building block. wikipedia.org In many complex plant alkaloids, tryptophan is first converted to tryptamine, which then condenses with a terpenoid unit (like secologanin) to form precursors such as strictosidine. mdpi.com

Oxidative Rearrangement : Oxindole alkaloids typically arise from the oxidative rearrangement of a corresponding indole alkaloid precursor. nih.gov This process often involves enzymatic action that converts the indole core into an oxindole structure.

Formation from 3-Methylindole : The biogenesis of this compound from 3-methylindole is a clear example of this oxidative process. Studies using stable isotopes have helped elucidate the mechanism. It is proposed that cytochrome P450 enzymes mediate the formation of a highly reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate from 3-methylindole. acs.org This epoxide is unstable and can rearrange to form 3-methyloxindole (B30408). Further oxidation of this intermediate or related species, potentially by enzymes like aldehyde oxidase, can then yield the final this compound product. acs.org The oxygen atom of the hydroxyl group has been shown to originate from molecular oxygen (O₂), consistent with a P450-mediated epoxidation mechanism. acs.org

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of chiral 3-substituted-3-hydroxy-2-oxindoles has garnered significant interest from synthetic chemists, leading to the development of new synthetic methodologies. rsc.org Both organocatalysis and transition metal catalysis have proven to be powerful strategies for the asymmetric synthesis of these compounds. beilstein-journals.orgbeilstein-journals.org

Future research will likely focus on developing more efficient and selective catalytic systems. This includes the design of novel chiral ligands for metal catalysts and the development of new organocatalysts. beilstein-journals.orgsioc-journal.cn For instance, chiral N,N'-dioxide–metal complexes have shown promise in achieving high diastereo- and enantioselectivity in the synthesis of complex bisoxindoles. chinesechemsoc.org The exploration of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is another promising avenue. beilstein-journals.org

Key areas for development include:

Novel Ligand Design: Creating new chiral ligands to improve the enantioselectivity and broaden the substrate scope of metal-catalyzed reactions. beilstein-journals.org

Advanced Organocatalysts: Designing more sophisticated organocatalysts, such as bifunctional catalysts, to achieve higher efficiency and stereocontrol. beilstein-journals.orgrsc.org

Exploitation of New Metals: Investigating the catalytic potential of less commonly used metals in asymmetric synthesis to uncover unique reactivity. beilstein-journals.org

Catalytic SystemReaction TypeKey FeaturesRepresentative Catalyst/Ligand
Transition Metal CatalysisAllylation, Arylation, AlkynylationHigh yields and enantioselectivities. beilstein-journals.org Versatile for various C-C bond formations.Pd/bis(oxazoline), Rh/(R)-BINAP, Cu(I)/guanidine beilstein-journals.orguevora.pt
OrganocatalysisAldol (B89426), Henry, Michael additionsMetal-free conditions, good to excellent stereocontrol. beilstein-journals.orgrsc.orgCinchona alkaloids, Phenylalanine lithium salt beilstein-journals.orgrsc.org
Chiral N,N'-dioxide–Metal ComplexesCoupling ReactionsHigh diastereo- and enantioselectivity for complex structures. chinesechemsoc.orgN,N'-dioxide L3-PiPr2/Nickel complex chinesechemsoc.org

Exploration of New Chemical Transformations and Reactivity Patterns

3-Hydroxy-3-methyloxindole and its derivatives are versatile precursors for the synthesis of more complex molecules. beilstein-journals.org Future research will continue to explore new chemical transformations and reactivity patterns of this scaffold.

One area of focus is the development of novel domino and tandem reactions that allow for the rapid construction of molecular complexity from simple starting materials. mdpi.comacs.org For example, the electrochemical rearrangement of 3-hydroxyoxindoles into benzoxazinones demonstrates the potential of electrochemical methods to access highly reactive intermediates under mild conditions. researchgate.net

Further research into the reactivity of the hydroxyl group and the C3-position will uncover new synthetic possibilities. This includes exploring its participation in various coupling reactions, rearrangements, and cycloadditions to generate diverse heterocyclic frameworks. The use of 3-hydroxyoxindoles in multicomponent reactions is another promising strategy for building molecular diversity.

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Future research will increasingly rely on advanced techniques to elucidate the mechanisms of reactions involving this compound.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction pathways, transition states, and the role of catalysts. rsc.orgjst.go.jp For instance, DFT calculations have been used to understand the mechanism of oxindole (B195798) cyclization reactions and the factors controlling stereoselectivity. jst.go.jp

Experimental techniques will also play a key role. Isotope labeling studies can provide valuable insights into bond-forming and bond-breaking steps. researchgate.netacs.org Time-resolved spectroscopy, such as femtosecond transient absorption and fluorescence up-conversion, can be used to study the dynamics of photoinduced reactions of oxindole derivatives. acs.org The combination of these computational and experimental approaches will provide a comprehensive picture of the reaction mechanisms.

Applications in Chemical Biology Research

The this compound scaffold is present in many biologically active molecules, making it an attractive target for chemical biology research. juniperpublishers.com These compounds can be used as chemical probes to study biological processes.

Future research in this area will focus on:

Developing probes for target identification: Synthesizing libraries of this compound derivatives to screen for interactions with specific biological targets. juniperpublishers.com

Designing fluorescent probes: Incorporating fluorophores into the this compound scaffold to create probes for imaging and sensing applications in living cells.

Investigating metabolic pathways: Using isotopically labeled this compound and its precursors to study their metabolism and identify metabolic products. researchgate.netnih.govnih.gov For example, it is known to be a metabolite of 3-methylindole (B30407). nih.govacs.orgnih.gov

These studies will contribute to a better understanding of the roles of these compounds in biological systems.

Integration with Automated Synthesis and Machine Learning in Organic Chemistry

The fields of automated synthesis and machine learning are poised to revolutionize organic chemistry. The synthesis of this compound and its derivatives is well-suited for these technologies.

Automated synthesis platforms can be used to rapidly synthesize and screen libraries of these compounds, accelerating the discovery of new catalysts and bioactive molecules. acs.org Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. researchgate.net

For example, machine learning models could be developed to predict the enantioselectivity of a given catalytic system for the synthesis of a specific this compound derivative. This would allow researchers to computationally screen a large number of catalysts before performing any experiments, saving time and resources. The integration of these technologies will undoubtedly accelerate the pace of research in this area.

Q & A

What are the common synthetic routes for 3-Hydroxy-3-methyloxindole, and what methodological considerations are critical for yield optimization?

Basic Research Question
this compound is synthesized via cyclization reactions or bio-guided isolation. A key method involves diazo compound intermediates, as described in a study where 3-amino-3-hydroxymethyloxindoles were synthesized using diazocompound precursors under controlled conditions (75% yield achieved via optimized reaction parameters) . Bio-guided isolation from Pleurotus ostreatus culture filtrates is another route, requiring chromatographic separation and structural validation using NMR and HRMS . Methodological challenges include controlling stereochemistry, minimizing side reactions, and ensuring purity through recrystallization or column chromatography.

What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, ¹H NMR chemical shifts (e.g., δ 2.24 ppm for methyl groups) and HRMS data (e.g., [M + Na]⁺ = 345.0817) confirm molecular identity . X-ray crystallography or computational modeling (e.g., InChI key validation) resolves stereochemical ambiguities, particularly for enantiomers .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Use closed systems or local exhaust ventilation to avoid inhalation. Wear impermeable gloves (material tested for breakthrough time), tightly sealed goggles, and protective clothing . Safety showers and eyewash stations must be accessible. While no acute toxicity data are available, assume precautionary measures due to structural similarities to bioactive indole derivatives .

How do enantiomers of this compound differ in bioactivity, and what experimental designs are used to study this?

Advanced Research Question
The (S)- and (R)-enantiomers exhibit distinct inhibitory activities against pathogens. For example, one enantiomer showed stronger suppression of Pyricularia oryzae (rice blast fungus) conidial germination (IC₅₀ < 10 µM), while the other was less effective . Chiral chromatography or enzymatic resolution separates enantiomers, followed by bioassays comparing IC₅₀ values across fungal/bacterial models .

How do contradictory findings in metabolic pathway studies of this compound arise, and how can they be reconciled?

Advanced Research Question
Discrepancies exist in reported metabolic products. Skiles et al. (1989) identified this compound as a major murine metabolite of 3-methylindole , while later studies noted variability in microbial transformation products . To reconcile contradictions, cross-validate using isotopic labeling, in vitro enzymatic assays, and species-specific metabolism models (e.g., human vs. murine cytochrome P450 isoforms) .

What experimental design principles are critical for evaluating the bioactivity of this compound against plant pathogens?

Advanced Research Question
Use dose-response assays with standardized inoculum (e.g., 1 × 10⁴ spores/mL) and measure IC₅₀ for germ tube elongation inhibition. Include positive controls (e.g., commercial fungicides) and negative controls (solvent-only treatments). Studies on Pleurotus ostreatus-derived this compound demonstrated IC₅₀ values varying by pathogen type, highlighting the need for pathogen-specific experimental setups .

How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Advanced Research Question
Introduce substituents at the indole ring (e.g., fluorine or methyl groups) to modulate electronic effects. For example, 5-methyl substitution improved anticancer activity in SJSA-1 cell lines . Use computational tools (e.g., DFT calculations) to predict reactive sites and guide functionalization. Validate synthetic routes with kinetic studies to identify rate-limiting steps .

What role does this compound play in microbial interactions, and how is this studied experimentally?

Basic Research Question
In Pleurotus ostreatus, it acts as a secondary metabolite inhibiting competing fungi. Co-culture assays with pathogens (e.g., Fusarium spp.) and LC-MS-based metabolite profiling track its production dynamics . Gene knockout strains can clarify biosynthetic pathways and ecological roles.

What are the challenges in quantifying this compound in complex biological matrices?

Advanced Research Question
Matrix interference (e.g., proteins or lipids) necessitates sample pre-treatment via solid-phase extraction or protein precipitation. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Calibration curves using deuterated internal standards improve accuracy, as demonstrated in murine metabolite studies .

How can researchers address reproducibility issues in studies involving this compound?

Advanced Research Question
Standardize storage conditions (e.g., -80°C under nitrogen to prevent oxidation) and batch-to-batch validation via NMR purity checks. Publish detailed synthetic protocols, including solvent grades and reaction timelines. Collaborative inter-laboratory studies, as seen in antifungal bioassays , help identify protocol variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.